![molecular formula C23H25N3O4 B2465157 N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide CAS No. 440117-73-7](/img/structure/B2465157.png)
N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide
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Overview
Description
“N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide” is a chemical compound with the molecular formula C27H33N3O . It’s a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with a piperazine ring attached to a benzopyran ring via an ethyl linker. The piperazine ring also has a methoxyphenyl group attached to it .Chemical Reactions Analysis
The key step in the synthesis of piperazine derivatives involves aza-Michael addition between a diamine and an in situ generated sulfonium salt . This reaction is part of a broader set of methods for synthesizing piperazine derivatives .Physical And Chemical Properties Analysis
The compound has an average mass of 415.570 Da and a monoisotopic mass of 415.262360 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Derivative Development
Research has been dedicated to the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, exhibiting anti-inflammatory and analgesic properties. These compounds, including variations like benzodifuranyl, 1,3,5-triazines, and oxadiazepines, have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Several studies have focused on the antimicrobial potential of N-substituted piperazinyl derivatives and related compounds. For example, ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates have been synthesized and displayed good antimicrobial activity against test microorganisms compared to standard drugs like ampicillin (Fandaklı et al., 2012).
Neurotransmitter Receptor Modulation
Compounds structurally related to N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide have been modified to improve their binding affinity for the D(3) dopamine receptor, showing potential as ligands for positron emission tomography (PET) imaging of the receptor, indicating their value in neuroscience research (Leopoldo et al., 2002).
Future Directions
Mechanism of Action
Target of Action
The compound, also known as N-[2-[4-(4-Methoxyphenyl)piperazino]ethyl]-2-oxo-2H-1-benzopyran-3-carboxamide, F5264-0162, or N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, is likely to interact with alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are a significant target for various neurological conditions treatment .
Mode of Action
It’s worth noting that alpha1-adrenergic receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
Alpha1-adrenergic receptors, which are likely targets of this compound, play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
It’s worth noting that piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with similar structures have shown alpha1-adrenergic affinity in the range from 22 nm to 250 nm .
properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-29-19-8-6-18(7-9-19)26-14-12-25(13-15-26)11-10-24-22(27)20-16-17-4-2-3-5-21(17)30-23(20)28/h2-9,16H,10-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDATUQMEUINHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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